D-Lin-MC3-DMA

Übersicht

Beschreibung

Es ist weithin für seine Rolle bei der Bildung von Lipid-Nanopartikeln (LNPs) anerkannt, die zur Verabreichung von Nukleinsäuren wie siRNA und mRNA in lebende Zellen verwendet werden . Diese Verbindung zeichnet sich insbesondere durch ihre geringe Toxizität und hohe Effizienz aus, was sie zu einem wichtigen Bestandteil moderner Arzneimittelverabreichungssysteme macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von D-Lin-MC3-DMA umfasst mehrere Schritte, beginnend mit der Herstellung der Kernlipidstruktur. Der Prozess umfasst typischerweise die Veresterung von 4-(N,N-Dimethylamino)buttersäure mit einem langkettigen ungesättigten Alkohol. Die Reaktionsbedingungen erfordern oft die Verwendung von Katalysatoren und spezifischen Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird die Produktion von this compound mit optimierten Synthesewegen hochskaliert, die eine hohe Ausbeute und Reinheit gewährleisten. Der Prozess beinhaltet eine kontinuierliche Überwachung und Anpassung der Reaktionsparameter, um die Konsistenz zu gewährleisten. Fortschrittliche Reinigungstechniken wie Chromatographie werden eingesetzt, um das Endprodukt zu isolieren .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

RNA Delivery Systems

- siRNA Therapeutics : D-Lin-MC3-DMA has been utilized in formulations aimed at delivering siRNA to hepatocytes for the treatment of hereditary transthyretin amyloidosis. Studies have demonstrated its ability to significantly reduce levels of target proteins, such as coagulation factor VII, in animal models .

- mRNA Vaccines : The lipid is also a component of mRNA vaccines, including those developed for SARS-CoV-2, where it aids in the effective delivery of genetic material to induce an immune response .

- Lipid Nanoparticle Formulation

-

Comparative Studies with Other Lipids

- Research comparing this compound with other ionizable lipids like ALC-0315 has shown varying degrees of efficacy and toxicity profiles in delivering siRNA. For instance, LNPs formulated with ALC-0315 exhibited higher knockdown efficiency but also increased liver toxicity compared to those using this compound .

Molecular Dynamics Simulations

Recent studies have employed molecular dynamics simulations alongside experimental techniques such as neutron reflectivity to understand the structural behavior of this compound within lipid bilayers. These investigations reveal that the choice of force field parameters significantly affects the predicted behavior and distribution of the lipid within nanoparticle formulations .

Endosomal Escape Mechanism

This compound enhances endosomal escape by delaying endosomal maturation, which allows for more efficient release of nucleic acids into the cytosol . This mechanism is vital for improving the therapeutic efficacy of RNA-based therapies.

Case Study 1: Treatment of Hereditary Transthyretin Amyloidosis

In a study focusing on the use of this compound for siRNA delivery, researchers demonstrated a significant reduction in transthyretin levels in mouse models. The study highlighted the lipid's potential for targeted therapy with minimal hepatotoxicity compared to other formulations .

Case Study 2: mRNA Vaccine Development

This compound has been incorporated into mRNA vaccine platforms, showcasing its ability to facilitate robust immune responses against pathogens like SARS-CoV-2. The formulation's efficiency was assessed through various immunological assays, confirming its role as a critical component in modern vaccine technology .

Wirkmechanismus

Target of Action

D-Lin-MC3-DMA, also known as DLin-MC3-DMA or Q0J6FQ6FKP, is an ionizable cationic lipid . It is primarily used in the formation of lipid nanoparticles (LNPs) for delivering cargos such as oligonucleotides into living cells . The primary targets of this compound are hepatocytes and hepatic stellate cells (HSCs), which are particularly attractive targets for RNA therapy .

Mode of Action

This compound encapsulates the negatively charged RNA cargos and facilitates their cytosolic transport . This is achieved through the unique pH-dependent charge variability of this compound. Under acidic conditions, it exhibits a positive charge, allowing it to bind and protect the RNA cargo. At physiological pH, it becomes electrically neutral, minimizing cytotoxicity .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the delivery of RNA cargos to target cells. For instance, this compound is used in siRNA therapy to knock down specific proteins in hepatocytes . The delivered siRNA can then interact with the cell’s machinery to inhibit the expression of the target protein, affecting the associated biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its formulation into LNPs. These nanoparticles are designed to protect the RNA cargo during delivery and facilitate its release into the cytoplasm of target cells . .

Result of Action

The result of this compound action is the effective delivery of RNA cargos to target cells, leading to the desired gene silencing effects. For example, this compound has been used to deliver siRNA that knocks down coagulation factor VII (FVII) in hepatocytes and ADAMTS13 in HSCs . This leads to a reduction in the levels of these proteins, demonstrating the effectiveness of this compound in RNA delivery .

Action Environment

The action of this compound can be influenced by the delivery route. For instance, a study found that the immune response to an mRNA vaccine encapsulated in this compound varied depending on whether it was administered via the intramuscular or subcutaneous route . This suggests that the environment in which this compound operates can affect its efficacy and stability .

Biochemische Analyse

Biochemical Properties

D-Lin-MC3-DMA plays a pivotal role in biochemical reactions by forming complexes with negatively charged nucleic acids such as siRNA and mRNA. This interaction is facilitated by the ionizable nature of this compound, which allows it to adopt a positive charge at acidic pH and a neutral charge at physiological pH . This pH-dependent charge variability enables this compound to effectively bind to nucleic acids and protect them from degradation by nucleases. Additionally, this compound interacts with various proteins and enzymes involved in the endosomal escape of nucleic acids, thereby enhancing their delivery to the cytoplasm .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by facilitating the delivery of nucleic acids into the cytoplasm, where they can exert their therapeutic effects. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism by enabling the efficient delivery of siRNA and mRNA . For instance, this compound-containing LNPs have been used to deliver siRNA targeting specific genes, leading to gene silencing and subsequent changes in cellular function .

Molecular Mechanism

The mechanism of action of this compound involves several key steps. Upon administration, this compound forms complexes with nucleic acids, protecting them from degradation. These complexes are then taken up by cells through endocytosis. Within the acidic environment of endosomes, this compound becomes positively charged, facilitating the escape of nucleic acids into the cytoplasm . This endosomal escape is crucial for the therapeutic efficacy of nucleic acids, as it allows them to reach their target sites within the cell. Additionally, this compound can modulate gene expression by delivering mRNA that encodes therapeutic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound-containing LNPs exhibit good stability and can protect nucleic acids from degradation for extended periods . The long-term effects of this compound on cellular function are still being investigated, with some studies indicating potential changes in cellular metabolism and gene expression over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound-containing LNPs have been shown to effectively deliver nucleic acids and achieve therapeutic effects without significant toxicity . At higher doses, there may be threshold effects and potential toxic or adverse effects, including changes in liver function and immune responses . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the delivery and processing of nucleic acids. It interacts with enzymes and cofactors that facilitate the endosomal escape and cytoplasmic release of nucleic acids . Additionally, this compound can influence metabolic flux and metabolite levels by modulating gene expression and cellular metabolism . These interactions are crucial for the efficient delivery and therapeutic efficacy of nucleic acids.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound-containing LNPs can accumulate in specific tissues, such as the liver, where they release their nucleic acid cargo . This targeted distribution enhances the therapeutic efficacy of nucleic acids while minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. After endocytosis, this compound-containing LNPs localize to endosomes, where the acidic environment triggers the release of nucleic acids into the cytoplasm . This release is facilitated by the pH-dependent charge variability of this compound, which allows it to interact with endosomal membranes and promote nucleic acid escape . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Lin-MC3-DMA involves multiple steps, starting with the preparation of the core lipid structure. The process typically includes the esterification of 4-(N,N-dimethylamino) butyric acid with a long-chain unsaturated alcohol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency. Advanced purification techniques such as chromatography are employed to isolate the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

D-Lin-MC3-DMA unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Lipidstruktur modifizieren und möglicherweise ihre ionisierbaren Eigenschaften beeinflussen.

Reduktion: Diese Reaktion kann verwendet werden, um die funktionellen Gruppen am Lipid zu verändern, was seine Wechselwirkung mit Nukleinsäuren beeinflusst.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass die Reaktionen effizient ablaufen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, die die Fähigkeit des Lipids verbessern, stabile Nanopartikel zu bilden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet in erster Linie den Schutz von Nukleinsäuren durch Ladungswechselwirkungen und die Stabilität der Lipiddoppelschicht. Dies erhöht die Effizienz der zellulären Aufnahme von Nukleinsäuren. Darüber hinaus kann this compound die Membranpermeabilität von Zellen verändern, um die Aufnahme von Nanopartikeln zu erleichtern . Die ionisierbare Natur der Verbindung ermöglicht es ihr, mit negativ geladenen Nukleinsäuren zu interagieren und stabile Komplexe zu bilden, die effizient in Zellen abgegeben werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

This compound zeichnet sich durch seine geringe Toxizität und hohe Effizienz bei der Abgabe von Nukleinsäuren aus. Im Vergleich zu ALC-0315 und SM-102 hat this compound in Gen-Silencing-Anwendungen, insbesondere in lebergerichteten Therapien, eine überlegene Leistung gezeigt . Seine einzigartigen pH-abhängigen Ladungseigenschaften ermöglichen eine effiziente Verkapselung und Freisetzung von Nukleinsäuren, was es zu einer bevorzugten Wahl für viele therapeutische Anwendungen macht .

Biologische Aktivität

D-Lin-MC3-DMA, an ionizable cationic lipid, is gaining attention as a potent vehicle for delivering small interfering RNA (siRNA) and messenger RNA (mRNA) through lipid nanoparticles (LNPs). This article provides a comprehensive overview of its biological activity, including structural insights, efficacy in gene delivery, and comparative studies with other lipid formulations.

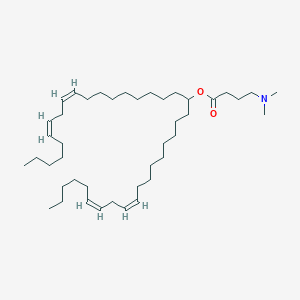

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which enhances its function as a delivery agent. The chemical name is (6 Z,9 Z,28 Z,31 Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, with a pK_a value of approximately 6.44 . This ionizable nature allows it to form stable complexes with negatively charged nucleic acids and facilitates their transport across cellular membranes.

The mechanism by which this compound operates involves the formation of LNPs that encapsulate nucleic acids. The lipid nanoparticles protect the cargo from degradation and promote cellular uptake. Upon reaching the target cells, the acidic environment triggers the release of the nucleic acids into the cytoplasm .

Efficacy in siRNA Delivery

This compound has been shown to effectively deliver siRNA to hepatocytes, which are critical for various therapeutic applications. A study comparing this compound with other ionizable cationic lipids like ALC-0315 revealed that while this compound was effective in delivering siRNA, ALC-0315 demonstrated superior knockdown efficiency for specific liver proteins at lower doses .

Table 1: Comparative Efficacy of Lipid Nanoparticles

| Lipid Composition | Target Protein | Dose (mg/kg) | Knockdown Efficiency | Liver Toxicity Markers |

|---|---|---|---|---|

| This compound | FVII | 1 | Moderate | None |

| ALC-0315 | FVII | 1 | High | Increased |

| This compound | ADAMTS13 | 1 | Low | None |

| ALC-0315 | ADAMTS13 | 1 | High | Increased |

Structural Insights

Recent studies utilizing molecular dynamics simulations and neutron reflectivity have provided valuable insights into the internal structure of LNPs formed with this compound. These studies emphasize the importance of selecting appropriate force field parameters to accurately model lipid behavior in mixed bilayers . The distribution of this compound within these bilayers varies significantly based on environmental pH, affecting its efficacy as a delivery vehicle.

Case Study 1: mRNA Vaccines

A notable application of this compound is in mRNA vaccines. Research has shown that LNPs containing this lipid can induce strong humoral immune responses when used to deliver mRNA encoding HIV antigens. The study compared different administration routes (intramuscular vs. subcutaneous) and found that the intramuscular route yielded a more robust immune response .

Case Study 2: Gene Silencing in Hepatocytes

In a comparative study involving gene silencing in mouse models, this compound was used to deliver siRNA targeting coagulation factors. Results indicated that while it effectively delivered siRNA, alternative lipids provided better knockdown efficiency without increasing liver toxicity markers at higher doses .

Eigenschaften

IUPAC Name |

[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 4-(dimethylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLNQCOGCKAESA-KWXKLSQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H79NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224606-06-7 | |

| Record name | Dlin-mc3-dma | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224606067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MC-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0J6FQ6FKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

ANone: While the exact fate is not fully elucidated, research suggests that after releasing the nucleic acid cargo, DLin-MC3-DMA likely integrates into cellular membranes or undergoes degradation and clearance. [, ]

ANone: Unfortunately, the exact molecular formula and weight are not consistently reported in the provided research papers.

ANone: Studies show that DLin-MC3-DMA-based LNPs can exhibit varying stability depending on factors like temperature, pH, and buffer composition. [, ] Research indicates that buffers like Tris and HEPES provide better cryoprotection than PBS. []

ANone: DLin-MC3-DMA-based LNPs have shown promise in various applications, including siRNA therapy, mRNA vaccines, and gene editing. [, , , , , ] Notably, it is a key component of the FDA-approved siRNA therapy, Onpattro®. [, ]

ANone: DLin-MC3-DMA is not typically considered a catalyst and its catalytic properties are not explored in the provided research.

ANone: Molecular Dynamics (MD) simulations have been extensively employed to study the behavior of DLin-MC3-DMA in lipid bilayers, its interaction with other LNP components like helper lipids, and its role in membrane fusion. [, , , , ]

ANone: While the research doesn't explicitly mention QSAR models specifically for DLin-MC3-DMA, structure-activity relationship studies have investigated the impact of modifications on lipid properties and LNP efficacy. [, , ]

ANone: Research indicates that alterations in the headgroup, linker, and tail regions of DLin-MC3-DMA can significantly impact LNP properties such as transfection efficiency, biodistribution, and toxicity. [, , , ] For instance, incorporating a disulfide bond in the linker region can enhance endosomal escape and mRNA delivery. []

ANone: Lipid shape, particularly the balance between the headgroup and tail regions, plays a critical role in LNP formation, stability, and intracellular trafficking. [] The charge state of DLin-MC3-DMA, influenced by pH and its shape, affects its interaction with other lipids and nucleic acids. []

ANone: Research suggests optimization of buffer composition, lipid ratios, and the addition of cryoprotectants like sucrose can improve LNP stability during storage. []

ANone: The choice and ratio of helper lipids like cholesterol, DSPC, and PEGylated lipids greatly influence LNP size, charge, encapsulation efficiency, and in vivo behavior. [, , , , , , ]

ANone: While the provided research focuses on the scientific aspects, it doesn't delve into specific SHE regulations for DLin-MC3-DMA. It is crucial to consult relevant regulatory guidelines for manufacturing and handling.

ANone: Studies on patisiran, an FDA-approved siRNA therapy using DLin-MC3-DMA, show that it exhibits a two-phase PK profile with a relatively long terminal elimination half-life. [, ]

ANone: Various cell lines, including hepatocytes (HuH-7) and immune cells, have been employed to assess LNP uptake, endosomal escape, gene silencing efficiency, and protein expression. [, , , , , ]

ANone: Rodent models, particularly mice, are frequently utilized to investigate LNP biodistribution, therapeutic efficacy, and potential toxicity. [, , , , ] Non-human primate studies have also been conducted to assess safety and efficacy. []

ANone: The provided research does not extensively discuss resistance mechanisms specific to DLin-MC3-DMA.

ANone: While generally well-tolerated, research suggests that high doses of DLin-MC3-DMA-based LNPs can lead to transient liver enzyme elevations in some cases. [, , ]

ANone: Long-term safety data is still being gathered, but current research indicates that DLin-MC3-DMA-based LNPs have a manageable safety profile. []

ANone: Research is exploring surface modifications with targeting ligands like peptides, antibodies, or aptamers to enhance LNP specificity to tissues beyond the liver. [, , ]

ANone: Yes, studies have investigated alternative routes like intramuscular and subcutaneous administration, particularly for mRNA vaccines, with varying success in achieving target gene expression. [, , , ]

ANone: The research primarily focuses on the delivery aspects, with limited discussion on specific biomarkers for DLin-MC3-DMA-based therapies.

ANone: Common techniques include dynamic light scattering (DLS) for size and polydispersity index (PDI), transmission electron microscopy (TEM) for morphology, and zeta potential measurements for surface charge. [, , , , ]

ANone: Techniques like fluorescence spectroscopy or gel electrophoresis are often used to quantify encapsulated nucleic acids and determine encapsulation efficiency. [, , ]

ANone: The provided research primarily focuses on the biomedical applications and doesn't delve into details regarding environmental impact, recycling, alternatives, or historical context.

ANone: The development and understanding of DLin-MC3-DMA-based therapies require expertise from various fields, including:

- Chemistry: Synthesis and characterization of novel lipids. [, , , ]

- Biochemistry: Understanding lipid-nucleic acid interactions and intracellular trafficking pathways. [, , ]

- Pharmaceutics: Formulation optimization for enhanced stability, delivery, and targeting. [, , , ]

- Immunology: Elucidating the immune responses elicited by LNP-based vaccines and therapeutics. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.